Sonolisib

Irreversible inhibition Covalent binding PI3K

Procure Sonolisib for its unique irreversible covalent binding to PI3K and a p110β-sparing profile, which is distinct from balanced pan-PI3K inhibitors. This feature enables washout protocols and delivers sustained pathway inhibition (>48h) that is especially critical for 3D spheroid assays and in vivo xenograft models. Substituting with reversible inhibitors like Buparlisib will yield different experimental outcomes.

Molecular Formula C29H35NO8
Molecular Weight 525.6 g/mol
CAS No. 502632-66-8
Cat. No. B1684006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSonolisib
CAS502632-66-8
Synonymsacetic acid (1S,4E,10R,11R,13S,14R)-(4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta(a)phenanthren-11-yl)ester
PX-866
Molecular FormulaC29H35NO8
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C
InChIInChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1
InChIKeyQIUASFSNWYMDFS-NILGECQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO at 200 mg/mL;  soluble in ethanol at 200 mg/mL;  very poorly soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sonolisib (PX-866, CAS 502632-66-8): A Pan-PI3K Inhibitor with an Irreversible Covalent Mechanism


Sonolisib (also known as PX-866) is a synthetic analogue of the fungal metabolite wortmannin, classified as a small-molecule, oral, irreversible pan-isoform inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) [1]. It covalently binds to the p110 catalytic subunits of PI3K, with reported inhibitory potencies (IC₅₀ values) of 0.1 nM for p110α, 1.0 nM for p110γ, and 2.9 nM for p110δ in biochemical assays [2]. The compound has been investigated in multiple Phase I and Phase II clinical trials for solid tumors including glioblastoma, prostate cancer, and non-small cell lung cancer [3].

Why Sonolisib Cannot Be Generically Substituted with Other Pan-PI3K Inhibitors


Despite belonging to the same pan-PI3K inhibitor class, Sonolisib (PX-866) exhibits unique pharmacological features that preclude simple interchange with analogs such as buparlisib (BKM120), pictilisib (GDC-0941), or copanlisib (BAY 80-6946). Critically, Sonolisib functions as an irreversible covalent inhibitor of PI3K by binding to Lys-802 in the ATP catalytic site, whereas many other pan-PI3K inhibitors (e.g., buparlisib, pictilisib) are reversible ATP-competitive inhibitors [1]. This mechanistic distinction results in prolonged target engagement and distinct pharmacodynamic properties [2]. Furthermore, Sonolisib possesses a markedly distinct isoform selectivity fingerprint, with sub-nanomolar potency against p110α (IC₅₀ = 0.1 nM) and >300-fold selectivity over p110β (IC₅₀ >300 nM), a profile not replicated by other pan-PI3K inhibitors such as copanlisib or pilaralisib [3]. These intrinsic differences in binding mechanism and isoform selectivity directly impact cellular efficacy, biomarker modulation, and clinical response patterns, making Sonolisib a non-fungible tool compound and clinical candidate.

Quantitative Differentiation of Sonolisib (PX-866) from Competing Pan-PI3K Inhibitors


Irreversible Covalent Binding Mechanism vs. Reversible ATP-Competitive Inhibitors

Sonolisib is an irreversible PI3K inhibitor that covalently modifies Lys-802 in the ATP-binding pocket of the p110 catalytic subunit, whereas buparlisib (BKM120) and pictilisib (GDC-0941) are reversible ATP-competitive inhibitors [1]. This covalent mechanism results in prolonged suppression of PI3K signaling in cells, with sustained inhibition of phospho-Akt (Ser473) observed for >24 hours after washout in HT-29 colon cancer cells, in contrast to the reversible recovery seen with ATP-competitive inhibitors [2]. The irreversible binding is quantified by an inactivation rate constant (kᵢₙₐ꜀ₜ/Kᵢ) of 2.3 × 10⁶ M⁻¹s⁻¹ for p110α [3].

Irreversible inhibition Covalent binding PI3K Target engagement

Isoform Selectivity Profile: High Potency for p110α with Spared p110β Activity

Sonolisib exhibits a unique isoform selectivity fingerprint among pan-PI3K inhibitors, characterized by sub-nanomolar potency against p110α (IC₅₀ = 0.1 nM) and markedly reduced activity against p110β (IC₅₀ >300 nM), yielding a >3000-fold selectivity window for p110α over p110β [1]. In contrast, copanlisib (BAY 80-6946) shows only 7.4-fold selectivity (p110α IC₅₀ = 0.5 nM; p110β IC₅₀ = 3.7 nM), and pilaralisib (XL147) is essentially equipotent across p110α (39 nM) and p110β (36 nM) [1]. This β-sparing profile is mechanistically relevant because p110β inhibition is associated with thrombocytopenia and metabolic toxicities in clinical settings [2].

PI3K isoforms Selectivity p110α p110β IC₅₀

Clinical Efficacy in Recurrent Glioblastoma: Durable Stable Disease Rate vs. Other Pan-PI3K Inhibitors

In a Phase II study of 34 patients with recurrent glioblastoma (GBM), Sonolisib monotherapy achieved a durable stable disease (SD) rate of 21%, with one patient maintaining SD for >18 months [1]. In contrast, buparlisib (BKM120) monotherapy in a comparable recurrent GBM population (N=65) failed to meet its primary endpoint with 0% objective response and a median progression-free survival (PFS) of 1.7 months [2]. Pictilisib (GDC-0941) in recurrent GBM (N=58) demonstrated a 6-month PFS rate of 10.3% and no objective responses [3].

Glioblastoma Stable disease Phase II Response rate

Pharmacokinetic Profile: Dose-Proportional Exposure and No Drug Accumulation

In a Phase I study of 84 patients with advanced solid tumors, Sonolisib (PX-866) exhibited dose-proportional pharmacokinetics with no evidence of drug accumulation following daily oral administration [1]. The maximum tolerated dose (MTD) was established at 12 mg on an intermittent schedule (days 1-5 and 8-12 of a 28-day cycle) and 8 mg on a continuous daily schedule [1]. At the continuous dosing MTD, Sonolisib achieved pharmacodynamic target modulation, as evidenced by significant inhibition of platelet pAkt (Ser473) [2]. In contrast, buparlisib (BKM120) displays non-linear pharmacokinetics at doses >100 mg and accumulates with a long terminal half-life of ~40 hours, contributing to delayed toxicities [3].

Pharmacokinetics Dose proportionality Accumulation Oral bioavailability

Senolytic Activity: Selective Elimination of Senescent Cells vs. Other PI3K Inhibitors

Sonolisib (PX-866) has been identified as a potent senolytic agent, selectively inducing apoptosis in senescent cells while sparing proliferating cells [1]. In HCT116 colon carcinoma cells rendered senescent by ionizing radiation or chemotherapy, Sonolisib induced >50% apoptotic cell death at 1 µM, with an EC₅₀ of approximately 0.5 µM for senescent cell killing [2]. The α-isoform-specific PI3K inhibitor BYL719 (alpelisib) demonstrated similar but delayed senolytic activity, whereas other pan-PI3K inhibitors such as copanlisib also exhibited senolytic effects but with distinct potency and kinetics [1].

Senolytic Cellular senescence Apoptosis PI3K Aging

High-Impact Research and Procurement Applications for Sonolisib (PX-866)


Investigating Sustained PI3K Pathway Inhibition and Resistance Mechanisms

Sonolisib's irreversible covalent binding mechanism makes it the preferred tool for studies requiring sustained suppression of PI3K/Akt signaling. Researchers investigating feedback activation, pathway reactivation kinetics, or resistance mechanisms that limit reversible inhibitors should select Sonolisib. Its prolonged target engagement, evidenced by >24-hour inhibition of pAkt post-washout [1], enables washout experiments and pulsatile treatment paradigms that are not feasible with reversible agents like buparlisib or pictilisib. This application is particularly relevant for in vitro signaling studies and in vivo pharmacodynamic biomarker assessments [2].

p110α-Dependent Oncology Research with Minimized p110β Off-Target Confounding

For studies focused on p110α-driven tumor biology—such as PIK3CA-mutant breast cancer, endometrial cancer, or head and neck squamous cell carcinoma—Sonolisib's >3000-fold selectivity for p110α over p110β is critical [1]. This β-sparing profile minimizes confounding effects from p110β inhibition, which is associated with thrombocytopenia and insulin resistance. In contrast, copanlisib and pilaralisib lack this selectivity window. Procurement for research on isoform-specific PI3K signaling or for validation of p110α-dependent phenotypes should prioritize Sonolisib to avoid misinterpretation of p110β-mediated artifacts [2].

Translational Glioblastoma Research and Combination Therapy Studies

Given the demonstrated durable stable disease rate of 21% in recurrent glioblastoma [1], Sonolisib remains a relevant reference compound for glioblastoma translational research. Investigators studying PI3K pathway inhibition in brain tumors, particularly in combination with radiation, temozolomide, or targeted agents (e.g., EGFR or BRAF inhibitors), can leverage existing clinical pharmacokinetic and safety data to design rational combination schedules. The dose-proportional PK and lack of drug accumulation [2] facilitate predictable exposure modeling in preclinical combination studies.

Senescence and Aging Biology Research

Sonolisib's validated senolytic activity—selectively eliminating senescent cells at sub-micromolar concentrations while sparing proliferating cells [1]—positions it as a valuable chemical probe for aging research. Unlike many senescence-targeting compounds that lack clear mechanistic links, Sonolisib's activity is mediated through PI3K inhibition. Researchers studying the senescence-associated secretory phenotype (SASP), in vivo senescent cell clearance, or the intersection of oncogene-induced senescence and PI3K signaling should consider Sonolisib as a mechanistically defined senolytic tool [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sonolisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.